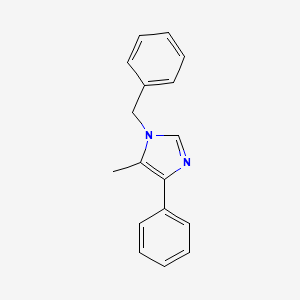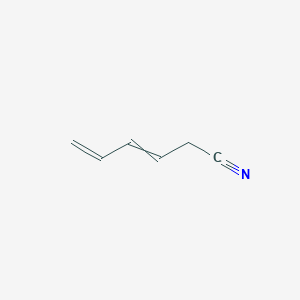![molecular formula C14H18BrNO B14518716 2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine CAS No. 62746-62-7](/img/structure/B14518716.png)
2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a bromophenyl group and three methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with 4,4,6-trimethyl-1,3-oxazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: Products include reduced derivatives with the removal of the bromine atom or reduction of other functional groups.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenethyl alcohol
- 2-(4-Bromophenyl)propionic acid
- Methyl 2-(4-bromophenyl)acetate
Uniqueness
2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific combination of a bromophenyl group and an oxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62746-62-7 |
|---|---|
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C14H18BrNO/c1-10-9-14(2,3)16-13(17-10)8-11-6-4-5-7-12(11)15/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
XIZPPNTWWMBUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)CC2=CC=CC=C2Br)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)
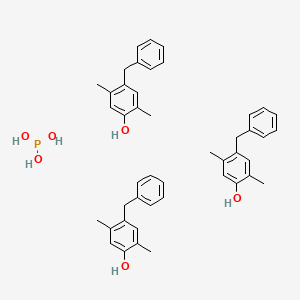

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
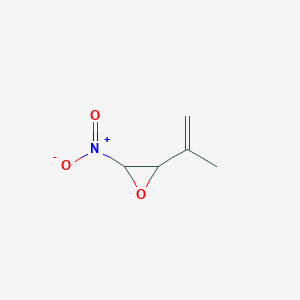
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
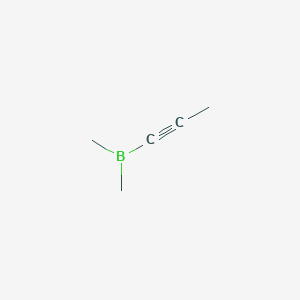
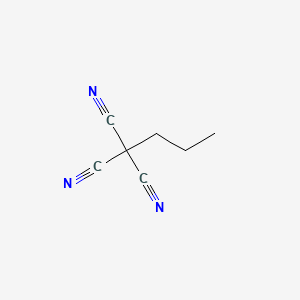
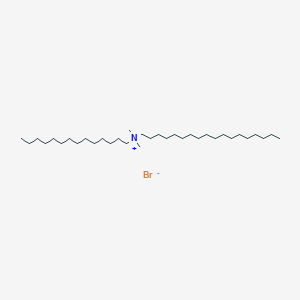
![{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid](/img/structure/B14518701.png)
